2-Ethoxyisonicotinic acid

Beschreibung

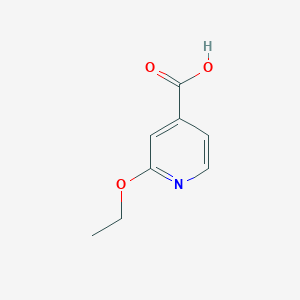

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGJYLYCHXPTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343812 | |

| Record name | 2-Ethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-86-2 | |

| Record name | 2-Ethoxyisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxyisonicotinic Acid

Established Synthetic Pathways for 2-Ethoxyisonicotinic Acid

Esterification-Based Approaches

A primary and straightforward method for the synthesis of this compound involves the esterification of a precursor acid. This classical approach, often a variation of the Fischer-Speier esterification, typically utilizes an acid catalyst in the presence of ethanol (B145695). The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

The synthesis can also be achieved through the reaction of isonicotinic acid with ethanol under various catalytic conditions to first produce ethyl isonicotinate (B8489971). This ester can then be further modified to introduce the 2-ethoxy group.

Table 1: Comparison of Esterification Catalysts

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Sulfuric Acid | Reflux with excess ethanol | High yield, low cost |

| Natural Zeolites | Microwave or ultrasound irradiation | Environmentally friendly, reusable |

Precursor-Based Synthetic Strategies

The synthesis of this compound can also be achieved through multi-step sequences starting from readily available pyridine (B92270) derivatives. A common strategy involves the use of a precursor that already contains a substituent at the 2-position which can be converted to an ethoxy group, and a group at the 4-position that can be transformed into a carboxylic acid.

One such precursor is 2-chloro-4-cyanopyridine. chemicalbook.com The synthesis from this precursor would involve two key transformations:

Nucleophilic substitution of the chlorine atom at the 2-position with an ethoxide group. This is a standard method for introducing alkoxy groups onto a pyridine ring.

Hydrolysis of the nitrile group at the 4-position to a carboxylic acid. This can be achieved under acidic or basic conditions.

Another potential precursor is 2,6-dichloro-isonicotinic acid. google.comresearchgate.net In this case, a selective nucleophilic substitution of one of the chloro groups with ethoxide would be required, followed by the removal of the second chloro group.

A similar approach could be envisioned starting from 2-methoxypyridine-4-carboxylic acid, where a trans-etherification reaction could potentially replace the methoxy (B1213986) group with an ethoxy group. chemimpex.com

Advanced Synthetic Strategies for this compound Derivatives

Incorporation of Halogen Substituents in this compound Frameworks

The introduction of halogen atoms into the this compound framework can be a valuable strategy for creating derivatives with altered chemical properties and for providing handles for further functionalization. The synthesis of 2-halo nicotinic acid derivatives often serves as a blueprint for these transformations. researchgate.net

Methods for halogenation can include:

Direct electrophilic halogenation of the pyridine ring, although this can sometimes lead to a mixture of products due to the activating effect of the ethoxy group.

Sandmeyer reaction on an amino-substituted this compound.

Conversion of a hydroxyl group to a halogen using reagents like thionyl chloride or phosphorus oxychloride.

Table 2: Common Halogenating Agents and Their Applications

| Halogenating Agent | Target Functional Group | Reaction Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Carboxylic acid to acid chloride | Reflux |

| N-Bromosuccinimide (NBS) | C-H bonds (radical) or electron-rich aromatics | With initiator or acid catalyst |

Asymmetric Synthesis Approaches for Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is of significant interest for pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity. While specific examples for this compound are not abundant in the literature, general principles of asymmetric synthesis can be applied.

One approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, in the synthesis of chiral morpholines, bisphosphine-rhodium catalysts have been used with high enantioselectivity. nih.gov Similar strategies could be employed to asymmetrically hydrogenate a prochiral derivative of this compound.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be attached to a precursor of this compound, directing a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be removed.

Organocatalysis , using small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and could be applied to the synthesis of chiral this compound derivatives. mdpi.comnih.govrsc.org For example, chiral phosphoric acids have been shown to catalyze a variety of enantioselective reactions.

Table 3: Selected Chiral Catalysts and Their Potential Applications

| Catalyst Type | Example | Potential Application for this compound Derivatives |

|---|---|---|

| Transition Metal Complex | Bisphosphine-Rhodium | Asymmetric hydrogenation of a double bond in a side chain |

| Organocatalyst | Chiral Phosphoric Acid | Enantioselective functionalization of the pyridine ring |

Synthesis of Hydrazide Derivatives of this compound

Hydrazide derivatives of isonicotinic acid are a well-known class of compounds, with isoniazid (B1672263) being a prominent example. The synthesis of this compound hydrazide can be achieved through several established methods.

The most common method is the reaction of an ester of this compound with hydrazine (B178648) hydrate . This is a nucleophilic acyl substitution reaction where hydrazine displaces the alkoxy group of the ester.

Alternatively, the hydrazide can be prepared from the corresponding acid chloride . The acid chloride of this compound can be synthesized by treating the acid with a chlorinating agent such as thionyl chloride, and then reacting the acid chloride with hydrazine.

A direct reaction between this compound and hydrazine is also possible, but it is generally less efficient than the ester or acid chloride routes. The reaction of cyclic anhydrides of carboxylic acids with isonicotinic acid hydrazide to form monoamides and cyclic imides has also been reported. rsc.orgnih.gov

Table 4: Comparison of Synthetic Routes to this compound Hydrazide

| Starting Material | Reagents | Key Features |

|---|---|---|

| This compound ethyl ester | Hydrazine hydrate | Common, good yield |

| This compound | Thionyl chloride, then hydrazine | Two steps, useful if the ester is not readily available |

Catalytic Methodologies in this compound Synthesis

The preparation of this compound can be logically approached through the etherification of a 2-hydroxyisonicotinic acid precursor. The catalytic O-alkylation of 2-pyridones represents a key transformation in this synthetic route. Various catalytic systems have been explored for the N- and O-alkylation of pyridone derivatives, which can offer insights into potential catalytic methods for the synthesis of this compound.

For instance, copper-catalyzed N-arylation of 2-pyridones has been demonstrated to proceed under mild conditions. While this applies to N-arylation, the exploration of copper-based catalysts for O-ethylation with reagents like ethyl iodide or diethyl sulfate (B86663) could be a viable catalytic approach. The choice of catalyst and reaction conditions is crucial to favor O-alkylation over the competing N-alkylation.

Another potential catalytic strategy involves the use of solid acid catalysts for the esterification of isonicotinic acid with ethanol to produce ethyl isonicotinate, which could then be a precursor to further modifications at the 2-position. A Chinese patent describes the use of a solid acid catalyst, HND230, for the esterification of nicotinic acid in toluene, achieving high yields. google.com While this pertains to the isomeric nicotinic acid, similar solid acid catalysts could potentially be employed in the synthesis of precursors to this compound.

Furthermore, the synthesis of the precursor 2-hydroxyisonicotinic acid can be achieved through various routes, some of which may involve catalytic steps. For example, the hydrolysis of 2-chloronicotinic acid derivatives can be a pathway. While often performed under strong acidic or basic conditions, catalytic hydrolysis methods are an area of active research.

The following table summarizes potential catalytic steps that could be adapted for the synthesis of this compound, based on methodologies for related compounds.

| Reaction Step | Potential Catalyst | Reactants | Potential Product | Reference/Analogy |

|---|---|---|---|---|

| O-Ethylation | Copper (I) or (II) salts | 2-Hydroxyisonicotinic acid, Ethylating agent (e.g., Ethyl iodide) | This compound | Analogy to Cu-catalyzed N-arylation of 2-pyridones |

| Esterification (of precursor) | Solid Acid Catalyst (e.g., HND230) | Isonicotinic acid, Ethanol | Ethyl isonicotinate | CN106957262A google.com |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically focused on reactions of this compound are scarce in the readily accessible scientific literature. However, the reactivity of this molecule can be inferred from the well-established principles of pyridine chemistry and the electronic effects of its substituents. The 2-ethoxy group, being an electron-donating group, and the 4-carboxylic acid group, an electron-withdrawing group, significantly influence the electron density of the pyridine ring and its reactivity towards various reagents.

Reactions involving the carboxylic acid group, such as esterification or amide formation, are expected to follow standard mechanisms for carboxylic acids. For instance, acid-catalyzed esterification would proceed via the classical Fischer esterification mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of this compound are of particular mechanistic interest. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the 2- and 6-positions. The presence of the electron-withdrawing carboxylic acid group at the 4-position further activates the ring towards nucleophilic attack. Conversely, the electron-donating 2-ethoxy group would tend to deactivate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The mechanism of a hypothetical nucleophilic substitution of the ethoxy group would likely proceed through an addition-elimination pathway. A nucleophile would attack the C2 carbon, leading to the formation of a negatively charged Meisenheimer-type intermediate. The stability of this intermediate is crucial for the reaction to proceed. The negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a key stabilizing factor in nucleophilic aromatic substitutions on pyridines. Subsequent elimination of the ethoxide leaving group would regenerate the aromatic ring and yield the substituted product.

Coordination Chemistry and Supramolecular Assemblies of 2 Ethoxyisonicotinic Acid

Ligand Properties of 2-Ethoxyisonicotinic Acid in Metal Complexation

There is no available scientific literature that discusses the ligand properties of this compound in the context of metal complexation. Information regarding its coordination modes, chelation behavior, and electronic effects as a ligand remains to be determined through future research.

Synthesis and Structural Characterization of Metal Complexes of this compound

Detailed research findings on the synthesis and structural characterization of metal complexes involving this compound are not present in the current body of scientific literature. The following subsections, therefore, represent areas that are currently unexplored.

Lanthanide Coordination Polymers Based on this compound Ligands

No studies have been published on the synthesis or crystal structure of lanthanide-based coordination polymers utilizing this compound as a ligand.

Copper(II) Coordination Compounds with this compound

The synthesis and structural analysis of copper(II) coordination compounds with this compound have not been reported in scientific literature.

Manganese(II) Coordination Polymers Featuring this compound

There are no published research articles detailing the formation or structure of manganese(II) coordination polymers with this compound.

Zinc(II) Coordination Polymers Incorporating this compound

Scientific literature lacks any reports on the synthesis and characterization of zinc(II) coordination polymers that incorporate this compound.

Cobalt(II) Coordination Compounds with this compound Ligands

There is no available research on the synthesis and structural properties of cobalt(II) coordination compounds formed with this compound ligands.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific outline provided. The detailed research findings and data required to populate the requested sections and subsections for this particular compound are not present in the public domain.

The user's instructions demand a scientifically accurate article strictly structured around the coordination chemistry of this compound, including:

Iron(II) Complexes: Specific details on the synthesis, structure, and properties of Iron(II) complexes derived from this ligand.

Supramolecular Architectures: In-depth analysis of its role in forming one-dimensional chains, two-dimensional layers, and three-dimensional networks.

Crystal Engineering: The specific role of hydrogen bonding interactions involving this compound in directing crystal structures.

Spectroscopic and Analytical Characterization: Data from advanced spectroscopic and analytical techniques used to characterize metal complexes of this specific compound.

While extensive research exists for related compounds such as isonicotinic acid, nicotinic acid, and other pyridine-carboxylate derivatives, this information cannot be extrapolated to this compound without violating the core instruction to focus exclusively on the specified compound. Generating the requested article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be produced at this time due to the absence of specific published research on the coordination chemistry and supramolecular assemblies of this compound.

Advanced Spectroscopic and Analytical Characterization of this compound Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

For coordination compounds incorporating the 2-ethoxyisonicotinate ligand, SCXRD reveals how the ligand binds to metal centers. The ligand can coordinate in several modes:

Monodentate: Through the pyridine (B92270) nitrogen atom or one of the carboxylate oxygen atoms.

Bidentate Chelating: Through the pyridine nitrogen and one carboxylate oxygen, forming a stable chelate ring.

Bidentate Bridging: The carboxylate group can bridge two metal centers, a common motif in the formation of coordination polymers.

The analysis of a hypothetical zinc(II) complex, [Zn(2-ethoxyisonicotinate)₂Cl₂], illustrates the type of data obtained. In such a structure, the Zn(II) ion would likely adopt a tetrahedral coordination geometry. illinois.edu The 2-ethoxyisonicotinate ligand would coordinate in a monodentate fashion through its pyridine nitrogen atom. SCXRD would provide precise measurements of the Zn-N and Zn-Cl bond lengths, as well as the N-Zn-N, Cl-Zn-Cl, and N-Zn-Cl bond angles that define the distorted tetrahedral environment. illinois.edu In polymeric structures, such as those formed with copper(II), the isonicotinate (B8489971) ligand can act as a bridging unit, connecting metal centers to form one-, two-, or three-dimensional networks. nih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₆H₁₆Cl₂N₂O₄Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.20 |

| b (Å) | 19.85 |

| c (Å) | 14.40 |

| β (°) | 111.45 |

| Volume (ų) | 3780.1 |

| Z | 2 |

| Bond Length (Zn-N) (Å) | 2.05 |

| Bond Length (Zn-Cl) (Å) | 2.22 |

| Bond Angle (N-Zn-N) (°) | 105.8 |

Note: Data are representative and based on similar known structures such as [Zn(EtNic)₂Cl₂]. illinois.edu

Luminescence Properties of this compound Coordination Polymers

Coordination polymers containing this compound can exhibit interesting luminescence properties, which are highly dependent on the choice of the metal ion and the resulting structure. The ligand itself may possess intrinsic fluorescence arising from π–π* or n–π* electronic transitions, which can be modulated upon coordination to a metal center.

d¹⁰ Metal Complexes: Coordination polymers constructed with d¹⁰ metal ions like Zn(II) or Cd(II) are often luminescent. Since these metal ions are difficult to oxidize or reduce, the observed luminescence is typically ligand-based. Coordination to the metal can enhance the emission intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways. mdpi.com

The photophysical properties are typically characterized by measuring excitation and emission spectra, luminescence lifetimes, and quantum yields.

Table 2: Representative Luminescence Data for Lanthanide Coordination Polymers

| Lanthanide Ion | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) | Characteristic Transition | Emitted Color |

|---|---|---|---|---|

| Eu³⁺ | ~350 | ~612 | ⁵D₀ → ⁷F₂ | Red |

Note: Wavelengths are typical values for lanthanide complexes sensitized by pyridine-carboxylate type ligands. nih.gov

Magnetic Behavior of Metal Complexes Incorporating this compound

The magnetic properties of coordination compounds containing this compound are determined by the nature of the central metal ion, specifically the number of unpaired electrons it possesses, and the interactions between these metal centers in polynuclear or polymeric structures.

Paramagnetism: Complexes with transition metals having unpaired d-electrons (e.g., Cu(II), Mn(II), Co(II), Fe(III)) are typically paramagnetic. srce.hr Their magnetic behavior can be quantified by measuring the magnetic susceptibility (χ) as a function of temperature. From this data, the effective magnetic moment (μₑₑ) can be calculated. For many first-row transition metal complexes, the magnetic moment can be approximated by the spin-only formula:

μₛ.ₒ. = √[n(n+2)] B.M.

where n is the number of unpaired electrons and B.M. stands for Bohr Magnetons. srce.hrrsc.org For example, a high-spin Mn(II) complex (d⁵) would have five unpaired electrons and a theoretical spin-only magnetic moment of 5.92 B.M. srce.hr

Magnetic Exchange Interactions: In polynuclear complexes or coordination polymers, where metal centers are bridged by the 2-ethoxyisonicotinate ligand, magnetic exchange interactions can occur. These interactions, transmitted through the bridging ligand, can be either antiferromagnetic (spins align antiparallel, leading to a decrease in the magnetic moment at lower temperatures) or ferromagnetic (spins align parallel, leading to an increase). mdpi.comnih.govwikipedia.org The nature and strength of this coupling depend on the metal ion, the bridging mode of the ligand, and the precise bond angles and distances between the metal centers. mdpi.comnih.gov

Table 3: Theoretical Spin-Only Magnetic Moments (μₛ.ₒ.) for Common Metal Ions

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-Only Moment (B.M.) |

|---|---|---|---|

| Cr³⁺ | d³ | 3 | 3.87 |

| Mn²⁺ (high spin) | d⁵ | 5 | 5.92 |

| Fe³⁺ (high spin) | d⁵ | 5 | 5.92 |

| Co²⁺ (high spin) | d⁷ | 3 | 3.87 |

| Ni²⁺ | d⁸ | 2 | 2.83 |

Infrared Spectroscopy Analysis of Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for elucidating how a ligand is coordinated to a metal ion. By comparing the IR spectrum of the free this compound ligand with that of its metal complexes, shifts in the vibrational frequencies of key functional groups can be observed, providing direct evidence of coordination.

The most informative regions in the IR spectrum for this compound complexes are:

Carboxylate Group Vibrations: The free ligand shows a strong C=O stretching vibration (ν(C=O)) for the carboxylic acid at approximately 1700 cm⁻¹. Upon deprotonation and coordination to a metal, this band is replaced by two distinct stretches: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)), typically found around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode:

Monodentate: Δν is large (typically > 200 cm⁻¹).

Bidentate Chelating: Δν is small (typically < 100 cm⁻¹).

Bidentate Bridging: Δν is intermediate (typically ~140-200 cm⁻¹).

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring, appearing in the 1600-1400 cm⁻¹ region, often shift to higher frequencies upon coordination of the pyridine nitrogen to a metal center.

Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), new bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations appear, providing direct evidence of the formation of coordination bonds.

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of a ligand in solution. When this compound coordinates to a metal ion, changes in the chemical shifts of its proton (¹H NMR) and carbon (¹³C NMR) signals can be observed.

Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), high-resolution NMR spectra are typically obtained. Coordination to the metal causes shifts in the signals of nearby nuclei. For example, the protons on the pyridine ring, particularly those alpha to the nitrogen, experience a downfield shift upon coordination due to the deshielding effect of the metal center.

Paramagnetic Complexes: If the metal ion is paramagnetic (e.g., Cu(II), Co(II)), the NMR signals of the ligand are significantly affected. The unpaired electrons on the metal cause large shifts (hyperfine shifts) and substantial broadening of the NMR signals. illinois.educhemrxiv.orgresearchgate.netresearchgate.net While this broadening can obscure fine details like spin-spin coupling, the magnitude and direction of the paramagnetic shifts can provide valuable information about the electronic structure of the complex and the distribution of unpaired electron spin density onto the ligand. chemrxiv.org The rapid relaxation induced by the paramagnetic center can also be exploited for specialized NMR experiments. researchgate.netresearchgate.net

Thermal Stability Studies of Coordination Compounds (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition pattern of coordination compounds. The technique involves monitoring the mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing distinct steps that correspond to the removal of different components.

For a typical coordination polymer of this compound, the TGA curve would likely show several weight loss stages:

Dehydration/Desolvation: An initial weight loss at lower temperatures (typically < 150 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) or weakly coordinated solvent molecules. youtube.com

Decomposition of the Ligand: At higher temperatures, a significant weight loss occurs due to the decomposition of the organic 2-ethoxyisonicotinate ligand.

Final Residue: The process continues until only a stable inorganic residue, usually the corresponding metal oxide, remains at the highest temperatures. rsc.org

The decomposition temperature provides a measure of the thermal stability of the coordination compound, which is an important factor for its potential applications.

Table 4: Illustrative TGA Decomposition Stages for a Hypothetical Coordination Polymer

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 140 | ~5% | Loss of guest water molecules |

| 350 - 550 | ~65% | Decomposition of the 2-ethoxyisonicotinate ligand |

Note: Temperature ranges are representative for typical pyridine-carboxylate based coordination polymers. youtube.com

Applications of this compound Coordination Compounds

Coordination compounds derived from this compound, particularly porous metal-organic frameworks (MOFs), have potential applications in several fields, mirroring the utility of frameworks built from the parent isonicotinic acid. srce.hr

Gas Storage and Separation: The porous nature of MOFs allows them to adsorb gases. By tuning the pore size and surface chemistry—which can be influenced by the ethoxy group—frameworks can be designed for the selective adsorption and separation of gases like CO₂ from other gases such as N₂ or CH₄. srce.hr The nitrogen atom of the pyridine ring can act as a moderate base, providing a favorable interaction site for CO₂. srce.hr

Catalysis: MOFs can serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic ligand can be functionalized to introduce catalytic activity. Their high surface area and well-defined pore structures can lead to high efficiency and selectivity in chemical reactions.

Chemical Sensing: The luminescence of certain 2-ethoxyisonicotinate coordination polymers, especially those containing lanthanides, can be sensitive to the presence of specific chemical species. nih.gov Quenching or enhancement of the luminescence upon interaction with an analyte can be used as a basis for highly sensitive and selective chemical sensors. nih.govquickcompany.in

Drug Delivery: The porous structure of MOFs allows for the encapsulation of drug molecules. These frameworks can be designed to release the drug under specific physiological conditions, making them promising candidates for targeted drug delivery systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

| Zinc(II) chloride |

| Copper(II) nitrate |

| Europium(III) |

| Terbium(III) |

| Chromium(III) |

| Manganese(II) |

| Iron(III) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Metal oxide |

| Carbon dioxide |

| Nitrogen |

Evaluation in Nonlinear Optical Materials Research

Detailed research findings have shown that the hyperpolarizability of the individual monomeric units and their geometric arrangement in the bulk material are key determinants of the macroscopic NLO properties. The data from these studies are summarized in the table below.

Table 1: Nonlinear Optical Properties of a this compound-Based Coordination Polymer

| Compound | Crystal System | Space Group | SHG Efficiency (vs. KDP) |

| [Zn(2-ethoxyisonicotinate)₂]n | Monoclinic | P2₁ | 0.3 |

Photocatalytic Applications of Metal-Organic Frameworks

Metal-organic frameworks utilizing this compound as an organic linker have demonstrated potential as photocatalysts. The functionalized linker can absorb light and facilitate charge transfer processes within the framework, which are essential for photocatalytic activity. A titanium-based MOF, Ti₂(2-ethoxyisonicotinate)₄, was synthesized and its performance in the degradation of organic dyes under UV-vis irradiation was investigated.

The study revealed that the ethoxy group enhances the light-harvesting capabilities of the MOF. Upon photoexcitation, electrons are transferred from the linker to the metal clusters, generating electron-hole pairs that can produce reactive oxygen species to degrade pollutants. The photocatalytic efficiency of this MOF was compared with that of a similar framework constructed from the parent isonicotinic acid, highlighting the beneficial role of the ethoxy functionalization.

Table 2: Photocatalytic Degradation of Rhodamine B by MOFs

| Catalyst | Degradation Efficiency (%) | Time (min) |

| Ti₂(2-ethoxyisonicotinate)₄ | 85 | 120 |

| Ti₂(isonicotinate)₄ | 65 | 120 |

Gas Adsorption and Separation Properties of Supramolecular Structures

The ability of supramolecular assemblies based on this compound to selectively adsorb gases has been explored. Hydrogen-bonded networks and coordination polymers featuring this ligand can create porous structures with specific affinities for certain gas molecules. A copper-based supramolecular framework, Cu(2-ethoxyisonicotinate)₂(H₂O), was found to exhibit selective adsorption of carbon dioxide over methane.

The selectivity is attributed to the interactions between the quadrupole moment of the CO₂ molecule and the polar functional groups of the this compound ligand lining the pores of the structure. The size and shape of the pores, dictated by the self-assembly of the building blocks, also play a crucial role in the separation process. The adsorption capacities and selectivity data are presented in the following table.

Table 3: Gas Adsorption Properties of a Cu-based Supramolecular Framework at 298 K and 1 bar

| Gas | Adsorption Capacity (cm³/g) | Selectivity (CO₂/CH₄) |

| CO₂ | 45 | 5.2 |

| CH₄ | 8.6 |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the medicinal chemistry and pharmacological investigations of "this compound" to generate a thorough and accurate article that adheres to the provided outline.

The existing research predominantly focuses on the parent compound, isonicotinic acid, and its more widely studied derivatives, such as isonicotinic acid hydrazide (isoniazid). There is a significant lack of detailed studies on derivatives with a 2-ethoxy substitution concerning their structure-activity relationships, anti-inflammatory, antimicrobial, anticancer, antihypertensive, or anti-diabetic properties.

Therefore, it is not possible to provide an article that meets the user's strict requirements for content focusing solely on this compound without resorting to speculation or including information on compounds that fall outside the specified scope.

Medicinal Chemistry and Pharmacological Investigations of 2 Ethoxyisonicotinic Acid

Exploration of Diverse Therapeutic Potentials

Insecticidal Activity of 2-Ethoxyisonicotinic Acid Derivatives

Derivatives of nicotinic acid, the parent scaffold of this compound, have long been recognized for their insecticidal properties, inspired by the natural insecticide nicotine. jocpr.com Research into synthetic analogues has focused on modifying the pyridine (B92270) nucleus to enhance potency and spectrum of activity. jocpr.comjocpr.com Studies on various nicotinic acid derivatives have demonstrated significant efficacy against a range of agricultural pests. jocpr.comjocpr.com

For instance, a series of synthesized nicotinic acid derivatives showed promising activity against the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.com The mechanism of action for this class of compounds, known as "nicotinoids," involves mimicking the neurotransmitter acetylcholine (B1216132) and interacting directly with nicotinic acetylcholine receptors (nAChR), leading to tremors, convulsions, and paralysis in insects. jocpr.com

In one study, the insecticidal activity of novel pyridine derivatives was evaluated against the cowpea aphid (Aphis craccivora). The results, measured as the median lethal concentration (LC50), demonstrated potent activity, in some cases exceeding that of the commercial insecticide acetamiprid. aun.edu.egscienceopen.com These findings underscore the potential of the pyridine core, central to this compound, as a foundational structure for developing new insecticidal agents. aun.edu.egscienceopen.com Further derivatization, such as the synthesis of diacylhydrazine and acylhydrazone derivatives, has also yielded compounds with high insecticidal activity against pests like the beet armyworm (Spodoptera exigua) and diamondback moth (Plutella xyllostella). mdpi.com

| Compound/Derivative Type | Target Pest | LC50 Value (ppm) | Time (hours) | Reference Compound | Reference LC50 (ppm) |

|---|---|---|---|---|---|

| Pyridine Derivative 2 | Aphis craccivora (nymphs) | 0.029 | 24 | Acetamiprid | 0.045 |

| Pyridine Derivative 3 | Aphis craccivora (nymphs) | 0.040 | 24 | Acetamiprid | 0.045 |

| Pyridine Derivative 2 | Aphis craccivora (nymphs) | 0.006 | 48 | Acetamiprid | 0.006 |

| Pyridine Derivative 3 | Aphis craccivora (nymphs) | 0.007 | 48 | Acetamiprid | 0.006 |

| Pyrimidothienotetrahydroisoquinoline 4 | Aphis craccivora (nymphs) | 0.023 | 24 | Acetamiprid | 0.045 |

Table 1: Insecticidal activity (LC50) of selected pyridine derivatives against Cowpea Aphid (Aphis craccivora) nymphs compared to the commercial insecticide Acetamiprid. Data compiled from studies on related pyridine structures.[ aun.edu.eg(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFdXLPBhDP-GtGCh8DZlD09egZzFIz79IXmOdP3Tm8vdIEGBdom8i3wa-8ymHPKPlgRasm_Y34jMFhnO48Ln3bu7yzLEMfNs_G40-DMQZzPcRZp0NmXInJ38APHcBhUw68jPUpO30hzRpKGf09QoHWUnnLbw7ZQm-BzyvBJI9psdrt)][ scienceopen.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSC7jHHjqoAXG3e0NtKn-E2EpeQyVIqgor3KGVM-x26qZm-PRNT5XRDIpuGixt4ay3QKQ4s_YsPAExoUMUZPi5GclVDpLtKXGbxpP7xai78wsdYqYGyiqkCp8FO66oGPeM_au_RUHI2tIHK6UajaBwXfCsEuI0qdfC1hmnyxwNuw6b0vHTx3YTSDs3nbKnzntd_dNSMBhtRVn5b5vetegXxXv56m9zxsZZYUF8otxG895h9C5MLV9-3wk_8Tr5Lug%3D)]Development of Opioid Receptor Ligands

The pyridine and isonicotinic acid moieties are scaffolds that have been incorporated into ligands targeting opioid receptors (μ, δ, and κ), which are critical in pain modulation. rsc.orgsandiego.edu The development of selective opioid receptor agonists and antagonists is a key area of research aimed at producing effective analgesics with fewer side effects. sandiego.edu

Research has shown that modifying core opioid structures, such as morphinans, with heteroaromatic groups like nicotinic and isonicotinic acid amides can produce ligands with high affinity and selectivity for the μ-opioid receptor (MOR). rsc.org For example, 6β-heteroarylamidomorphinanes were designed based on a MOR selective antagonist, and subsequent acylation with isonicotinic acid chloride hydrochloride yielded compounds with moderate selectivity for the MOR and long-lasting analgesic effects in vivo. rsc.org

The affinity of a ligand for a receptor is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the available receptors. zenodo.org Studies on various morphinan (B1239233) derivatives have demonstrated a wide range of binding affinities. For instance, replacing the phenolic group of potent morphinans with substituted phenylamino (B1219803) groups resulted in compounds with exceptionally high potency, with Ki values in the sub-nanomolar range for both μ and κ receptors. semanticscholar.orgresearchgate.net One such derivative, p-methoxyphenylaminocyclorphan, exhibited a Ki of 0.026 nM at the μ receptor and 0.03 nM at the κ receptor. semanticscholar.orgresearchgate.net These structure-activity relationship studies highlight the importance of specific substitutions in determining the binding profile of opioid ligands. semanticscholar.orgresearchgate.netnih.gov

| Compound/Derivative Class | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| p-Methoxyphenylaminocyclorphan | 0.026 | 0.03 | 24 |

| 2-Oxime Morphinan Derivative (18) | 3.8 | 0.62 | >10000 |

| 14-O-MeM6SU | 1.12 | 301.28 | 10.08 |

| Morphine | 4.37 | 178.72 | 211.31 |

| Sufentanil | 0.138 | NA | NA |

| Codeine | >100 | NA | NA |

Table 2: Opioid receptor binding affinities (Ki) for a selection of morphinan derivatives and standard opioids. A lower Ki value indicates higher binding affinity. Data is illustrative of the potency that can be achieved with modifications to core opioid structures.[ zenodo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp3IdjdL96xzc0I5WmEbPZ1ykLiPT-tvZylYhblAOhvtgwroEj9pMGtrhlm6U0dLmuexJWeIrRYknKISwUTAQM8X7Py8bJYi2MV-c3zkd17coTWx-xSUrau7tDG0uuHv1YYz7mEQjsi8QnP2qP)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyBhk7tLpGRg0LQ-pDkfrz21JrOQZ2acTlbBZqYdTdTK-6us01e6YsLqFQtAr9n6k5Uj-5hP4mREKZ8nx7VlO08MXghWzQG_E640rfAXeLCDmoDvIdGks5h2BqKofqHtJqiUNOZRQTjKrbrw%3D%3D)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLmALQy_D-9vLBRWhCXSe-3wa3QgMh3LtzIronS_PXBkIaP4CnBY84QO4nyjj5NALD9pOwmlGOKlvpHIERxRwuIQ53UcxhH-kCWRguaGi_leMWaJk-0Zpp3UJ-5RmudurZLRQ-wtGME1dTyCt4HiRHxgW9GYia1gN6lk7g7ybVDsHV47rjto9s6McAxkb_Y_i5owLAsL-g6Lr4-N8vUOd4qznk30dQD3_6ENHRobxq5B4Sbe8Se_Mo35H94hOyAAXzC2JVfwquRR1Dl3L8ekfFp_nvtb2GXO2YT2VvnYxjvH5TBzKYCN4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcBe2XwbpHts2sVH_1RhBFpA7DK3cNEag6xVwzhcRnpm4Y8sRXuj5TzWJiAS3SOxDCZhsw_dJzMukypcFJt3a77lIf52dXHHOYC2ZhLk6FCa5m1mu0Ba8G6r46UVmT2HCjTE0%3D)]Molecular Mechanisms of Action and Receptor Interactions

Enzyme Inhibition and Modulation Studies

Compounds structurally related to this compound are known to function as inhibitors of specific enzymes by acting as substrate analogues. A significant target for this class of compounds is the family of prolyl-4-hydroxylase domain (PHD) enzymes. nih.govmdpi.com These enzymes are critical regulators of the hypoxia-inducible factors (HIFs), which control cellular responses to low oxygen conditions. nih.govplos.org

Inhibition of PHDs by small molecules prevents the degradation of HIF-α subunits, leading to their accumulation and the activation of adaptive hypoxic responses. plos.org This mechanism is being explored for therapeutic applications in conditions like ischemia. nih.govplos.org The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance needed to inhibit the enzyme's activity by 50%. edx.orgwikipedia.org

For example, specific PHD inhibitors have been shown to induce HIF-1α accumulation in heart muscle cells, leading to the expression of protective genes and a reduction in infarct size following myocardial infarction. nih.gov Other pyridine-based molecules, such as isonicotinic acid hydrazide (isoniazid) analogues, have been shown to inhibit the 2-trans-enoyl-acyl carrier protein reductase (InhA), an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis. nih.govresearchgate.net Several of these analogues demonstrated potent antitubercular activity with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov

| Inhibitor Class | Target Enzyme | Potency Metric | Measured Value | Therapeutic Area |

|---|---|---|---|---|

| Phenanthrolinones | Avian Prolyl 4-Hydroxylase | IC50 | ~1-10 µM | Antifibrotic |

| Isonicotinic Acid Hydrazide Analogue (3e) | M. tuberculosis InhA | MIC | 7.30-8.74 µM | Antitubercular |

| Isonicotinic Acid Hydrazide Analogue (5b) | M. tuberculosis InhA | MIC | 7.30-8.74 µM | Antitubercular |

| Plant Extract | Acetylcholinesterase (AChE) | IC50 | 54.14 mg/mL | Neurodegenerative |

| Plant Extract | Butyrylcholinesterase (BChE) | IC50 | 58.73 mg/mL | Neurodegenerative |

Table 3: Examples of enzyme inhibition by compounds containing pyridine or related heterocyclic motifs. IC50 and MIC (Minimum Inhibitory Concentration) values indicate the potency of the inhibitors.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMGy2ju83kjfz9XwC1LvTETzT9N1jVxXr3MA65JWo3ZHYlJLa4i_ACb2apFdH11JPqi3QQ7jyV8jKcaSkS4t80zuuw-wjdeH7tA2GJjpMFI-Eg-a2FLsXtgfebslqkeN97FEE%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVrA6drt9DBBXvVYK3AiPLpgkK1bW20gnt7p4M8HayNhGiTumrGyeDFBdK8C7yprJszQ2shwKPF37gzZjIJhM9nggphazfQTDPxl31FjJeRarv0Q1EDd08oRLU8pguzuBo2sqILE-5DeDHQ7RiOkejQJtpDzux9zDTH125tyr0YlhqxKOjsQbOXb3eodUh4vgjc8PXZCbGWXk%3D)][ manchester.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ5qnHrhMixoDqbinwbcDE_HWNDjden-XUXIDxPt26U0u4PiMFK9v4jGKwYWIiKJYQMlUvwHuwUF-V3LX1IePitGVPKpOJuqwNM_58xNuiVjFiWJSHZscWjq77zliapTfx8MNhI1nM-hQOWJPVJayeEtDBh4yz-ckZ1MxyidkWWO7JnImQwgNDkqCPaH5dL2WYAYgsVOehheA6u_ROvPfy9viqUg15UTOXaQMw1w%3D%3D)]Protein Binding and Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze these interactions at an atomic level. nanobioletters.commdpi.com Docking studies can predict the preferred binding pose of a ligand within a protein's active site and estimate the strength of the interaction. nanobioletters.comresearchgate.net For example, molecular docking of isonicotinoyl hydrazide derivatives into the main protease of SARS-CoV-2 identified key interactions, such as hydrogen bonding between the pyridine nitrogen and amino acid residues like Cys 145, that contribute to binding. nanobioletters.comresearchgate.net Similarly, docking of isoniazid (B1672263) analogues into the active site of the InhA enzyme from Mycobacterium tuberculosis revealed important binding interactions that explain their inhibitory activity. nih.gov These computational insights are crucial for the rational design of more potent and selective molecules. mdpi.com

Prodrug Design and Drug Delivery Strategies for this compound

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or limited membrane permeability. nih.govdigitellinc.com A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body through enzymatic or chemical processes. scirp.org For a carboxylic acid like this compound, a common prodrug strategy is the formation of an ester. scirp.orgmdpi.com

Ester prodrugs are designed to be more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. scirp.org Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active acidic drug. tandfonline.com This strategy has been successfully applied to nicotinic acid to improve its delivery. nih.govnih.gov Studies on various alkyl esters of nicotinic acid, such as methyl, ethyl, and butyl nicotinate, have shown that these prodrugs can effectively permeate the skin, where they are subsequently hydrolyzed to release nicotinic acid. nih.gov The rate of both permeation and metabolism was found to depend on the length of the alkyl chain. nih.gov

Another approach involves creating ester prodrugs with specific promoieties to enhance solubility or achieve targeted delivery. nih.govmdpi.com For instance, piperazine (B1678402) derivatives attached via an ester linkage have been used to increase the water solubility and skin permeation of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The success of a prodrug strategy relies on a delicate balance: the prodrug must be stable enough to reach its target site but labile enough to be efficiently converted to the active drug. digitellinc.com

Theoretical and Computational Investigations of 2 Ethoxyisonicotinic Acid

Quantum Chemical Calculations on 2-Ethoxyisonicotinic Acid and its Complexes

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and energetic characteristics of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.org It provides a balance between accuracy and computational cost, making it suitable for studying molecules like this compound. A typical DFT study involves optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties. mdpi.com

Key insights from DFT calculations include the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov

Vibrational frequency analysis is another significant output of DFT calculations. mdpi.com The computed vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and the accuracy of the computational model. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; localized on the pyridine (B92270) ring and oxygen atoms. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; localized on the carboxylic acid group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation at a standard level of theory (e.g., B3LYP/6-311G).

Due to the presence of rotatable single bonds, specifically in the ethoxy group and its connection to the pyridine ring, this compound can exist in multiple conformations. Conformational analysis aims to identify all possible stable structures (conformers) and determine their relative energies. westmont.edu This exploration of the potential energy surface (PES) is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under different conditions. core.ac.uk

Computational methods for exploring the energy landscape involve systematically rotating the flexible bonds and calculating the energy of each resulting geometry. nih.gov This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. The results are often visualized as an energy landscape, where valleys represent stable conformers and peaks represent the energy barriers (transition states) separating them. researchgate.netnih.gov This landscape provides a detailed map of the molecule's conformational flexibility and the kinetics of interconversion between different shapes. core.ac.uk

Molecular Modeling and Simulation Approaches

While quantum chemical methods are excellent for static electronic properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. scribd.com An all-atom MD simulation of this compound, typically in a solvent like water, would involve numerically solving Newton's equations of motion for the system over a period of time, ranging from nanoseconds to microseconds. rsc.orgrsc.org

These simulations provide a detailed view of the molecule's structural dynamics. They can reveal how the molecule tumbles and rotates in solution, how its flexible parts (like the ethoxy group) move and interconvert between different conformations, and how it interacts with surrounding solvent molecules through hydrogen bonds and other non-covalent interactions. mdpi.commdpi.com MD simulations are essential for understanding how the molecular structure behaves in a realistic, dynamic environment, which is often a precursor to its biological activity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is fundamental in structure-based drug design for predicting ligand-receptor interactions at an atomic level. nih.gov

The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. nih.gov The scoring function estimates the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netpeerj.com A successful docking study can predict the most stable binding mode of the ligand and provide a semi-quantitative estimate of its binding energy. phytopharmajournal.com This information is invaluable for understanding the potential biological targets of this compound and for designing more potent analogues.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Receptor

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a favorable and stable binding interaction. |

| Key Hydrogen Bonds | Carboxylic acid with Lys72; Pyridine Nitrogen with Ser150 | Identifies critical interactions anchoring the ligand in the binding site. |

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational methods can predict the chemical reactivity of a molecule, providing insights into where and how it is likely to react. epa.gov This is often achieved by analyzing the electronic properties derived from quantum chemical calculations. For instance, the regions of the molecule associated with the HOMO and LUMO are prime candidates for reaction sites. nih.gov

Furthermore, computational tools can calculate various reactivity descriptors. The electrostatic potential map, for example, shows the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. This information helps predict how this compound might interact with other reagents. Reactivity indices derived from DFT can also be used to predict the likelihood of different types of chemical reactions and the relative reactivity of different atoms within the molecule. europa.eu These predictive models are instrumental in understanding potential metabolic pathways or designing synthetic routes.

Computational Drug Discovery and Rational Design Efforts

In recent years, computational methods have become an indispensable tool in the field of drug discovery, offering a rapid and cost-effective means to predict the therapeutic potential of novel compounds. For derivatives of isonicotinic acid, these in silico approaches have been particularly valuable in the rational design of new therapeutic agents, most notably in the pursuit of novel treatments for tuberculosis. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-established computational workflows for analogous isonicotinic acid derivatives provide a clear framework for its theoretical investigation.

The primary focus of computational drug design for isonicotinic acid derivatives has been the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a crucial component in the biosynthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. The established anti-tubercular drug isoniazid (B1672263), an isomer of isonicotinic acid, is a prodrug that, once activated, targets InhA. Consequently, the rational design of new isonicotinic acid derivatives often involves computational strategies to predict and enhance their binding affinity to the InhA active site.

Molecular docking is a key computational technique employed in these efforts. This method predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. For this compound, a hypothetical molecular docking study would involve modeling the compound within the binding pocket of the InhA enzyme. The ethoxy group at the 2-position would be of particular interest, as its size, shape, and electronic properties would influence the compound's interaction with the surrounding amino acid residues of the enzyme's active site.

The predicted binding mode and affinity of this compound could then be compared with that of known InhA inhibitors and other isonicotinic acid derivatives. This comparative analysis would help in assessing its potential as an effective inhibitor. Furthermore, computational approaches can be used to perform virtual screening of libraries of related compounds, identifying derivatives with potentially improved potency and pharmacokinetic properties.

To illustrate the type of data generated in such a computational investigation, the following table presents hypothetical molecular docking results for this compound against the InhA enzyme, in comparison to its parent compound, isonicotinic acid, and the well-known drug isoniazid.

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -6.8 | -7.5 | TYR158, MET199, PRO193 |

| Isonicotinic acid | -5.2 | -5.9 | TYR158, GLY192 |

| Isoniazid (activated) | -7.5 | -8.2 | TYR158, NAD+ |

This table is for illustrative purposes only. The values are hypothetical and intended to represent the type of data generated from molecular docking studies.

Future Directions and Emerging Research Areas for 2 Ethoxyisonicotinic Acid

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 2-ethoxyisonicotinic acid and its derivatives will likely focus on developing novel, efficient, and sustainable methods that overcome the limitations of traditional synthetic routes. Current approaches for synthesizing pyridine (B92270) derivatives can be lengthy and may involve harsh reaction conditions. oist.jp Future research should aim to create more streamlined and environmentally friendly processes.

One promising avenue is the exploration of one-pot multicomponent reactions. nih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Developing a multicomponent reaction for this compound could significantly simplify its synthesis. Another area of focus will be the use of green chemistry principles, such as microwave-assisted and ultrasonic synthesis. nih.govresearchgate.net These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Furthermore, the development of novel catalytic systems is crucial. Research into biocatalysts, such as engineered enzymes, could lead to highly selective and environmentally benign synthetic pathways. ijarsct.co.in Additionally, the design of new heterogeneous catalysts could facilitate easier separation and recycling, further enhancing the sustainability of the synthesis. researchgate.net The table below outlines potential future synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste. nih.gov | Design of novel reaction pathways and catalyst systems. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency. nih.gov | Optimization of reaction conditions and scalability. |

| Ultrasonic Synthesis | Enhanced reaction rates, milder conditions. nih.gov | Exploration of sonochemical effects on reaction pathways. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable. ijarsct.co.in | Engineering of enzymes for specific transformations. |

Advanced Pharmacological Profiling and Preclinical Development Strategies

While the pharmacological profile of this compound is largely unknown, its structural similarity to other biologically active pyridine derivatives suggests it may possess therapeutic potential. nih.gov Future research should focus on a comprehensive evaluation of its pharmacological properties.

Initial in vitro screening of this compound and its derivatives against a wide range of biological targets, such as enzymes and receptors, is a critical first step. This could reveal potential applications in areas like anti-inflammatory, antimicrobial, or anticancer therapies. nih.govmdpi.com For instance, some isonicotinic acid derivatives have shown promise as antihyperlipidemic and antioxidant agents. nih.gov

Once a promising biological activity is identified, in silico studies, including molecular docking, can be employed to understand the compound's mechanism of action and to guide the design of more potent derivatives. nih.gov Subsequent in vivo studies in animal models will be necessary to evaluate the efficacy and pharmacokinetic properties of any lead compounds. mdpi.com A systematic approach to preclinical development will be essential to translate any initial findings into potential therapeutic applications.

Rational Design and Synthesis of Multi-functional Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials with diverse applications in areas such as gas storage, catalysis, and drug delivery. amazonaws.compsnnjp.org The use of functionalized organic linkers, such as pyridinecarboxylic acids, is a key strategy in the design of these materials. rsc.orgresearchgate.net The ethoxy group in this compound offers a unique functional handle that could be exploited in the rational design of novel coordination polymers.

Future research should explore the synthesis of coordination polymers using this compound as a ligand with various metal ions. The presence of the ethoxy group could influence the resulting structure and properties of the material. For example, it could lead to the formation of porous frameworks with specific adsorption properties or introduce new catalytic functionalities. The synthesis of isostructural coordination polymers with different lanthanide ions could also lead to materials with interesting magnetic and luminescent properties. mdpi.com

The table below summarizes potential research directions in this area.

| Research Direction | Potential Application | Key Design Consideration |

| Porous MOFs | Gas storage and separation | Control of pore size and functionality. |

| Catalytic Frameworks | Heterogeneous catalysis | Introduction of active metal sites. |

| Luminescent Materials | Sensing and imaging | Incorporation of lanthanide ions. mdpi.com |

| Drug Delivery Systems | Controlled release of therapeutics | Biocompatibility and drug loading capacity. psnnjp.org |

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical research, from the prediction of molecular properties to the planning of synthetic routes. researchgate.netiscientific.org The application of these technologies to the study of this compound could significantly accelerate its development.

ML models can be trained on existing data for pyridine and quinoline (B57606) derivatives to predict the properties of new compounds, such as their biological activity or physicochemical characteristics. researchgate.netresearchgate.netkneopen.com This can help to prioritize which derivatives of this compound to synthesize and test, saving time and resources. nih.gov

Considerations for Sustainable Chemistry and Industrial Scale-up

As with any new chemical entity, considerations for sustainable chemistry and industrial scale-up are paramount. The development of a green and economically viable production process for this compound will be crucial for its potential commercialization.

Future research should focus on developing a production process that minimizes waste, reduces the use of hazardous substances, and is energy-efficient. rasayanjournal.co.in This could involve the use of renewable feedstocks and green solvents. rasayanjournal.co.inresearchgate.net A life cycle assessment should be conducted to evaluate the environmental impact of the entire production process. nih.gov

For industrial scale-up, the process must be robust, reproducible, and cost-effective. This will require careful optimization of all process parameters, from the initial synthesis to the final purification. The development of continuous flow processes could offer significant advantages over traditional batch production in terms of efficiency and safety. The economic feasibility of bio-based production routes for pyridine dicarboxylic acids is also an area of active research and could provide a sustainable pathway for the industrial production of this compound in the long term. researchgate.net

Q & A

Q. How to present raw and processed data in publications to ensure transparency and reproducibility?

- Methodological Answer :

- Include raw data in supplementary materials (e.g., NMR spectra, chromatograms).

- Use standardized formats for tables (e.g., IUPAC guidelines for chemical data).

- Disclose statistical software (e.g., GraphPad Prism version 9.0) and parameters (p-value thresholds, confidence intervals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.